1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27ClN2O3 and its molecular weight is 390.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
The compound is involved in the synthesis of various heterocyclic derivatives. For instance, reactions under oxidative carbonylation conditions have been used to create compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives from similar compounds (Bacchi et al., 2005).
Structural Analysis and Modification
In-depth structural analysis through methods like X-ray diffraction has been conducted on derivatives of this compound. Such analysis aids in understanding the positioning of various substituents and their potential impacts on biological activity (Gzella et al., 1999).
Ligand Affinity and Receptor Interactions
The compound's derivatives have been studied for their affinity and selectivity towards human dopamine receptors. This is crucial in the development of new therapeutic agents targeting neurological conditions (Rowley et al., 1997).
Convergent Stereoselective Synthesis
Stereoselective synthesis using derivatives of this compound has been explored for creating potent receptor antagonists. This approach is significant in pharmaceutical development, especially for specific targeting of receptor sites (Cann et al., 2012).
Antimicrobial Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. This is particularly relevant in the search for new antimicrobial agents amid rising drug resistance (Bektaş et al., 2007).
Metabolic Pathway Analysis
Investigations into the oxidative metabolism of similar compounds have provided insights into the role of various cytochrome P450 enzymes. This is critical for understanding the metabolic pathways and potential drug interactions (Hvenegaard et al., 2012).
Receptor Mechanism Studies
Studies on compounds like this have delved into the receptor-based mechanisms, exploring their antagonist properties on specific receptors, which is vital for drug development targeting specific diseases (Watson et al., 2005).
Conformational Studies
NMR spectroscopy has been used to study the stereochemistry and conformation of derivatives, providing insights into their molecular structure and potential interactions (Omar & Basyouni, 1974).
Novel Synthesis Methods
New synthetic routes have been explored for creating derivatives of this compound, which is crucial for the efficient and cost-effective production of these compounds for research and therapeutic use (Kumar et al., 2017).
Bioactivity and Crystal Structure Analysis
Synthesis and characterization of novel derivatives, alongside their crystal structure analysis, contribute to understanding their bioactivity and potential applications in various fields like antifungal treatments (Xue Si-jia, 2011).
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWDFBZTMWSBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.